Hexahydro-pyridazine-3-carbaldehyde
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Overview
Description
Hexahydro-pyridazine-3-carbaldehyde is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms and an aldehyde functional group. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-pyridazine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The nitrogen atoms in the pyridazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Hexahydro-pyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of hexahydro-pyridazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyridazine ring structure also contributes to its ability to interact with various biological pathways .
Comparison with Similar Compounds
Hexahydro-pyridazine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyridazine: A simpler structure without the aldehyde group, used in various medicinal applications.
Pyridazinone: Contains a keto group instead of an aldehyde, known for its broad spectrum of pharmacological activities.
Tetrahydropyridazine: A partially saturated derivative with different chemical properties
Uniqueness: this compound is unique due to its combination of the pyridazine ring and the reactive aldehyde group, which provides it with distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
diazinane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-4-5-2-1-3-6-7-5/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMLYWBJNAFJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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